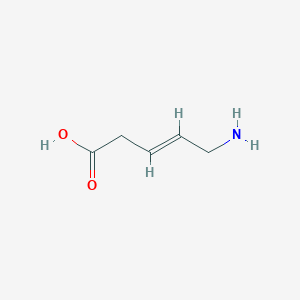

(3E)-5-Aminopent-3-enoic acid

Description

BenchChem offers high-quality (3E)-5-Aminopent-3-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E)-5-Aminopent-3-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

(E)-5-aminopent-3-enoic acid |

InChI |

InChI=1S/C5H9NO2/c6-4-2-1-3-5(7)8/h1-2H,3-4,6H2,(H,7,8)/b2-1+ |

InChI Key |

IACMVGAGEKETDA-OWOJBTEDSA-N |

Isomeric SMILES |

C(/C=C/CN)C(=O)O |

Canonical SMILES |

C(C=CCN)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (3E)-5-Aminopent-3-enoic Acid: Structure, Properties, and Biological Context

Executive Summary: (3E)-5-Aminopent-3-enoic acid is an unsaturated analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Its chemical structure features a five-carbon backbone containing a carboxylic acid, an amino group, and a crucial trans (E) double bond. This double bond imparts significant conformational rigidity compared to the flexible native GABA molecule. This structural constraint makes (3E)-5-Aminopent-3-enoic acid a molecule of interest for researchers in neuroscience and drug development, as it holds the potential for selective interaction with components of the GABAergic system, such as GABA transporters (GATs). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, hypothesized biological role, and a framework for its synthesis and characterization, tailored for scientific professionals.

Introduction to (3E)-5-Aminopent-3-enoic Acid

Overview and Scientific Significance

The modulation of the GABAergic system is a cornerstone of treatment for numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][2] However, the therapeutic utility of GABA itself is limited by its inability to efficiently cross the blood-brain barrier.[2] This has driven the development of GABA analogues designed to overcome this limitation and to achieve greater specificity for different components of the GABAergic synapse, such as receptors and transporters.[1][3]

(3E)-5-Aminopent-3-enoic acid emerges as a compelling subject within this field. As a conformationally restricted analogue of GABA, its rigid structure, dictated by the trans-alkene group, is hypothesized to allow for more selective binding to specific GABA transporter subtypes (e.g., GAT1, GAT2, GAT3, and BGT1).[3] Such selectivity is a key goal in modern pharmacology, as it can lead to therapies with improved efficacy and reduced side effects compared to non-selective agents.

Nomenclature and Chemical Identifiers

Accurate identification is critical in scientific research. The key identifiers for (3E)-5-Aminopent-3-enoic acid are summarized below.

| Identifier | Value | Source |

| IUPAC Name | (E)-5-aminopent-3-enoic acid | [4] |

| Synonyms | (3E)-5-Aminopent-3-enoic acid, 5-Aminopent-3-enoic acid | [4][5][6] |

| CAS Number | 102845-64-7 | [6][7][8] |

| Molecular Formula | C₅H₉NO₂ | [4][5] |

| PubChem CID | 13572516 | [4][5] |

Chemical Structure and Physicochemical Properties

Detailed Chemical Structure

The defining feature of (3E)-5-Aminopent-3-enoic acid is the C3-C4 double bond in the trans or E configuration. This prevents free rotation, locking the carbon backbone into a more extended conformation than the highly flexible GABA molecule. This structural rigidity is paramount, as the specific three-dimensional shape of a molecule dictates its ability to bind to biological targets.

Physicochemical Data

The physicochemical properties of a compound are crucial predictors of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Significance & Interpretation |

| Molecular Weight | 115.13 g/mol [4][5][6] | Low molecular weight is favorable for oral bioavailability and membrane permeability, consistent with Lipinski's Rule of Five. |

| Melting Point | 166-167 °C[6] | A sharp melting point is indicative of high purity. This value is useful for material characterization. |

| Boiling Point (Predicted) | 288.8 ± 28.0 °C[6] | Suggests low volatility under standard conditions. |

| pKa (Predicted) | 3.91 ± 0.10[6] | This value, attributed to the carboxylic acid, indicates that the molecule will be predominantly negatively charged at physiological pH (~7.4). |

| XLogP3 | -3.0[4] | The highly negative LogP value indicates strong hydrophilicity, suggesting high solubility in aqueous media but potentially poor passive diffusion across the blood-brain barrier without active transport. |

| Hydrogen Bond Donors | 2[4] | The amine and hydroxyl groups can donate hydrogen bonds, contributing to water solubility. |

| Hydrogen Bond Acceptors | 2[4] | The carboxyl oxygen atoms can accept hydrogen bonds, further enhancing hydrophilicity. |

Biological Context and Pharmacological Potential

The GABAergic Synapse: A Primer

To understand the potential role of (3E)-5-Aminopent-3-enoic acid, one must first understand its biological target environment. In a GABAergic synapse, GABA is released from a presynaptic neuron, diffuses across the synaptic cleft, and binds to postsynaptic receptors to induce an inhibitory signal. The signal is terminated when GABA is cleared from the cleft, primarily through reuptake by GABA transporters (GATs) located on both presynaptic neurons and surrounding glial cells (astrocytes).[1][9] Inhibiting these transporters increases the concentration and residence time of GABA in the synapse, thereby enhancing inhibitory neurotransmission.

Hypothesized Mechanism of Action

Given its structural similarity to GABA, (3E)-5-Aminopent-3-enoic acid is a putative ligand for GABA-binding proteins. The key hypothesis is that its conformational rigidity will confer selectivity for a specific GAT subtype.

-

Causality of Design: Flexible molecules like GABA can adopt numerous conformations, allowing them to bind to several different targets. By introducing a rigid element like a double bond, the molecule is "pre-organized" into a specific shape. If this shape closely matches the binding pocket of one GAT subtype but not others, high selectivity can be achieved. This is a foundational principle in rational drug design.

-

Potential as a GAT Inhibitor: By competing with GABA for the binding site on a transporter, the compound could act as a competitive inhibitor. This would slow the reuptake of GABA, prolonging its inhibitory effect. This mechanism is clinically validated by the antiepileptic drug tiagabine, a selective GAT1 inhibitor.[9]

Synthesis and Characterization

Proposed Retrosynthetic Strategy

A logical approach involves a Wittig-type reaction to establish the E-alkene, followed by functional group manipulations.

Exemplary Synthetic Protocol

This protocol is a hypothetical, yet experimentally sound, representation of how the target molecule could be synthesized.

Step 1: Wittig Olefination

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous dichloromethane (DCM).

-

Reagent Addition: Add (carboethoxymethylene)triphenylphosphorane (1.1 equivalents).

-

Substrate Addition: Cool the solution to 0°C in an ice bath. Add a solution of N-Boc-3-aminopropanal (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product (ethyl (E)-5-(tert-butoxycarbonylamino)pent-3-enoate) via flash column chromatography on silica gel.

Step 2: Boc Deprotection and Saponification

-

Deprotection: Dissolve the purified ester from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.

-

Solvent Removal: Remove the solvent and excess acid under reduced pressure.

-

Saponification: Dissolve the resulting crude amine salt in a 2M aqueous solution of sodium hydroxide (3.0 equivalents) and stir at 40°C for 4 hours.

-

Neutralization: Cool the solution to 0°C and carefully acidify to pH ~6.5-7.0 with 1M hydrochloric acid. The product may precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under high vacuum to yield (3E)-5-Aminopent-3-enoic acid.

Analytical Characterization Workflow

Each step is designed to validate the outcome of the previous one, ensuring the final compound is unequivocally identified and pure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Essential for structural confirmation. Key expected signals would include two olefinic protons with a large coupling constant (J ≈ 15-18 Hz), confirming the E (trans) stereochemistry. Other signals would correspond to the methylene groups and the amine protons.

-

¹³C NMR: Would confirm the presence of five distinct carbon atoms, including signals for the carboxyl carbon, two sp² hybridized alkene carbons, and two sp³ hybridized methylene carbons.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The observed mass should match the calculated exact mass of C₅H₉NO₂ (115.0633 Da) within a narrow tolerance (e.g., <5 ppm).[4]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase containing 0.1% formic acid) should be employed to determine the purity of the final compound. A single, sharp peak indicates high purity.

-

Melting Point Analysis: The experimentally determined melting point should be sharp (e.g., within a 1-2°C range) and match the literature value of 166-177°C, serving as a final check on purity.[6]

Conclusion and Future Directions

(3E)-5-Aminopent-3-enoic acid represents a structurally refined tool for probing the GABAergic system. Its value lies in the conformational rigidity imparted by its trans-double bond, which provides a basis for achieving selectivity towards specific biological targets like GABA transporters. This technical guide has outlined its fundamental chemical properties, biological rationale, and a robust framework for its synthesis and validation.

Future research should focus on:

-

In Vitro Pharmacological Profiling: Systematically screening the compound against all four human GABA transporter subtypes (hGAT1, hGAT2, hGAT3, hBGT1) expressed in cell lines to quantitatively determine its potency (IC₅₀) and selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related analogues (e.g., the (Z)-isomer, alkyl-substituted derivatives) to understand how structural modifications impact potency and selectivity.

-

In Vivo Evaluation: Should in vitro studies reveal a promising profile, the compound should be tested in established animal models of epilepsy or neuropathic pain to assess its therapeutic potential and pharmacokinetic properties.

By pursuing these avenues, the scientific community can fully elucidate the potential of (3E)-5-Aminopent-3-enoic acid and similar constrained analogues as next-generation modulators of the GABAergic system.

References

-

PubChem. (3E)-5-Aminopent-3-enoic acid | C5H9NO2 | CID 13572516. National Center for Biotechnology Information. [Link]

-

ChemBK. (E)-5-Aminopent-3-enoic acid. [Link]

-

Kragler, K. A., et al. (2001). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5. Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Takeda, K., et al. (2022). Synthesis of γ-Aminobutyric Acid (GABA) Analogues Conformationally Restricted by Bicyclo[3.1.0]hexane/hexene or [4.1.0]Heptane/heptene Backbones as Potent Betaine/GABA Transporter Inhibitors. Organic Letters. [Link]

-

Pharmapproach. (n.d.). GABA analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

-

Li, Y., et al. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI. [Link]

-

Brainly.in. (2020). 5 amino pent 3 enoic acid structure. [Link]

-

Schousboe, A., & Waagepetersen, H. S. (2013). Astrocytic Control of Biosynthesis and Turnover of the Neurotransmitters Glutamate and GABA. Frontiers in Endocrinology. [Link]

-

Next Peptide. (n.d.). 102845-64-7 | (E)-5-Aminopent-3-enoic acid. [Link]

-

PubChem. (n.d.). 5-Aminopent-3-enoic acid | C5H9NO2 | CID 53905548. National Center for Biotechnology Information. [Link]

- Google Patents. (1996). WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.

-

ResearchGate. (2025). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. [Link]

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (3E)-5-Aminopent-3-enoic acid | C5H9NO2 | CID 13572516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. brainly.in [brainly.in]

- 6. 3-Pentenoic acid, 5-amino-, (3E)- | 102845-64-7 [chemicalbook.com]

- 7. 102845-64-7 | (E)-5-Aminopent-3-enoic acid | Next Peptide [nextpeptide.com]

- 8. 5-Aminopent-3-enoic acid | C5H9NO2 | CID 53905548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | Astrocytic Control of Biosynthesis and Turnover of the Neurotransmitters Glutamate and GABA [frontiersin.org]

- 10. WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

biological significance of (3E)-5-aminopent-3-enoic acid in neuroscience

An In-depth Technical Guide to the Potential Biological Significance of (3E)-5-Aminopent-3-enoic Acid in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct empirical data on the neurobiological role of (3E)-5-aminopent-3-enoic acid remains nascent, its structural characteristics as an unsaturated derivative of γ-aminobutyric acid (GABA) position it as a compound of significant interest for neuroscience research. This guide synthesizes the foundational principles of GABAergic neurotransmission and the established pharmacology of GABA analogs to construct a predictive framework for the potential biological significance of (3E)-5-aminopent-3-enoic acid. We will explore its structural relationship to known GABA receptor ligands, propose its hypothetical mechanism of action, and outline a comprehensive research program to elucidate its function within the central nervous system (CNS). This document serves as a technical primer for researchers poised to investigate this and other novel unsaturated amino acids as potential modulators of inhibitory neurotransmission.

The GABAergic System: The Brain's Primary Inhibitory Network

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability.[1][2] The delicate balance between GABAergic inhibition and glutamatergic excitation is fundamental for normal brain function, and disruptions in this equilibrium are implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[1][3]

GABA exerts its effects through two main classes of receptors:

-

GABAA Receptors: These are ionotropic receptors that form a chloride ion channel.[4][5] Upon GABA binding, the channel opens, allowing an influx of chloride ions that hyperpolarizes the neuron, making it less likely to fire an action potential.[4][6] GABAA receptors are pentameric structures composed of various subunits, leading to a diversity of receptor subtypes with distinct pharmacological properties.[4] They are the targets for many clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics, which act as positive allosteric modulators.[5][6]

-

GABAB Receptors: These are metabotropic G-protein coupled receptors that mediate slower and more prolonged inhibitory signals.[5][7] Presynaptically, they inhibit neurotransmitter release by reducing calcium influx, while postsynaptically, they induce hyperpolarization by activating potassium channels.[6][7]

The synthesis of GABA from glutamate is catalyzed by the enzyme glutamic acid decarboxylase (GAD).[8][9] After its release into the synaptic cleft, GABA's action is terminated by its reuptake into neurons and glial cells via GABA transporters (GATs).[10]

GABA Analogs: Probing and Modulating the Inhibitory Synapse

The development of structural analogs of GABA has been instrumental in dissecting the complexities of the GABAergic system and has yielded numerous therapeutic agents.[11] These molecules are designed to mimic the structure of GABA, allowing them to interact with GABA receptors or transporters.

Key Classes of GABA Analogs:

-

GABAA Receptor Agonists: These compounds, such as muscimol and isoguvacine, directly activate GABAA receptors, mimicking the inhibitory effect of GABA.[5]

-

GABAA Receptor Antagonists: Molecules like bicuculline competitively block the GABA binding site on GABAA receptors, thereby inhibiting GABAergic neurotransmission and often inducing convulsant effects.[5]

-

GABAB Receptor Agonists: Baclofen is a classic example, used clinically as a muscle relaxant.[5]

-

GABAB Receptor Antagonists: Saclofen and phaclofen are experimental tools used to block GABAB receptor function.

-

GABA Uptake Inhibitors: Tiagabine, for instance, blocks GAT-1, increasing the synaptic concentration of GABA and is used as an antiepileptic drug.

-

GABA Transaminase Inhibitors: Vigabatrin inhibits the enzyme that breaks down GABA, leading to increased GABA levels and is also used in the treatment of epilepsy.[7]

The Emergence of Unsaturated GABA Analogs: A New Frontier

The introduction of carbon-carbon double bonds into the backbone of GABA analogs creates conformationally restricted molecules with unique pharmacological profiles. The rigidity imposed by the double bond can lead to enhanced selectivity for specific GABA receptor subtypes.

A notable example is cis-4-aminocrotonic acid (CACA), an unsaturated GABA analog that acts as a partial agonist at GABA-ρ receptors (formerly known as GABAC receptors) with little effect on GABAA receptors.[12] This selectivity highlights the potential of unsaturated amino acids to fine-tune the modulation of the GABAergic system.

(3E)-5-Aminopent-3-enoic Acid: A Candidate for Novel Neuropharmacology

(3E)-5-aminopent-3-enoic acid is an unsaturated amino acid with a five-carbon backbone, positioning the amino group at the 5th carbon and a carboxylic acid at the 1st carbon.[13][14] The key structural features relevant to its potential neuroactivity are:

-

GABA-like Scaffold: The molecule possesses the core γ-amino acid structure, with a separation of the amino and carboxyl groups that is analogous to GABA.

-

Unsaturation: The presence of a double bond between the 3rd and 4th carbons introduces conformational rigidity.

-

Stereochemistry: The "(3E)" designation indicates a trans configuration of the double bond, which will dictate the spatial orientation of the functional groups.

Hypothesized Mechanism of Action

Based on its structure, (3E)-5-aminopent-3-enoic acid could potentially interact with several components of the GABAergic system:

-

Direct Receptor Interaction: It may act as an agonist or antagonist at GABAA or GABAB receptors. The trans configuration of the double bond will influence its fit into the binding pockets of these receptors, potentially conferring subtype selectivity.

-

Modulation of GABA Transporters: The molecule could be a substrate or inhibitor of one or more of the GABA transporters (GAT-1, GAT-2, GAT-3, BGT-1).

-

Interaction with GABA-Metabolizing Enzymes: It is also conceivable that it could interact with GABA transaminase (GABA-T).

The following diagram illustrates the potential points of interaction for (3E)-5-aminopent-3-enoic acid within a GABAergic synapse:

Caption: Potential interaction points of (3E)-5-aminopent-3-enoic acid.

A Proposed Research Workflow for Elucidating Biological Significance

A systematic approach is required to determine the neuropharmacological profile of (3E)-5-aminopent-3-enoic acid. The following workflow outlines a logical progression from computational modeling to in vivo studies.

Caption: Systematic workflow for neuropharmacological profiling.

Phase 1: In Silico Analysis and Chemical Synthesis

-

Molecular Modeling: Computational docking studies can predict the binding affinity of (3E)-5-aminopent-3-enoic acid to homology models of GABAA and GABAB receptor subtypes, as well as GABA transporters. This can help prioritize experimental assays.

-

Chemical Synthesis: A robust and scalable synthetic route for (3E)-5-aminopent-3-enoic acid is a prerequisite for biological evaluation.

Phase 2: In Vitro Characterization

-

Receptor Binding Assays:

-

Objective: To determine the affinity of the compound for GABAA and GABAB receptors.

-

Methodology: Radioligand binding assays using cell membranes expressing specific receptor subtypes. For example, competition binding assays with [3H]muscimol for GABAA sites and [3H]CGP54626 for GABAB sites.

-

-

Electrophysiology:

-

Objective: To characterize the functional activity of the compound (agonist, antagonist, or modulator) at GABA receptors.

-

Methodology: Two-electrode voltage clamp recordings from Xenopus oocytes expressing recombinant GABAA or GABAB receptors. Patch-clamp recordings from cultured neurons can also be employed to study effects on native receptors.

-

-

Transporter Uptake Assays:

-

Objective: To assess the interaction of the compound with GABA transporters.

-

Methodology: [3H]GABA uptake assays in synaptosomes or cell lines expressing specific GAT subtypes. The ability of (3E)-5-aminopent-3-enoic acid to inhibit [3H]GABA uptake would be quantified.

-

-

Enzyme Inhibition Assays:

-

Objective: To determine if the compound inhibits GABA-T.

-

Methodology: Spectrophotometric or fluorometric assays measuring the activity of purified GABA-T in the presence of varying concentrations of the compound.

-

Phase 3: In Vivo Evaluation

-

Pharmacokinetics and Blood-Brain Barrier Penetration:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and its ability to cross the blood-brain barrier (BBB).

-

Methodology: Administration of the compound to rodents followed by analysis of its concentration in plasma and brain tissue over time using LC-MS/MS.

-

-

Behavioral Models:

-

Objective: To assess the in vivo effects of the compound on CNS function.

-

Methodology: Depending on the in vitro profile, relevant behavioral models could include tests for anxiolytic (elevated plus maze), anticonvulsant (pentylenetetrazol-induced seizures), sedative (locomotor activity), and muscle relaxant (rotarod) effects.

-

-

In Vivo Neurochemistry:

-

Objective: To measure the effect of the compound on neurotransmitter levels in the brain.

-

Methodology: Microdialysis in freely moving animals to measure changes in extracellular GABA and glutamate levels in specific brain regions following administration of the compound.

-

Quantitative Data Summary and Interpretation

The following table provides a template for summarizing the key quantitative data that would be generated from the proposed research workflow.

| Parameter | Assay | Hypothetical Outcome for a Selective GABAA Agonist | Hypothetical Outcome for a GAT-1 Inhibitor |

| Binding Affinity (Ki) | Radioligand Binding | Low nanomolar Ki for a specific GABAA subtype | Micromolar Ki for GAT-1 |

| Functional Potency (EC50) | Electrophysiology | Low nanomolar EC50 for inducing chloride currents | No direct receptor activation |

| Functional Efficacy (% of GABA) | Electrophysiology | Full or partial agonist (e.g., 80% of max GABA response) | Not applicable |

| Transporter Inhibition (IC50) | [3H]GABA Uptake | High micromolar or no inhibition | Low micromolar IC50 for GAT-1 |

| Enzyme Inhibition (IC50) | GABA-T Activity Assay | No significant inhibition | No significant inhibition |

| Brain Penetration (Brain/Plasma Ratio) | Pharmacokinetics | > 0.5 | > 0.5 |

| Behavioral Effect (MED) | Anticonvulsant Model | Effective at low mg/kg dose | Effective at a moderate mg/kg dose |

Conclusion and Future Directions

(3E)-5-aminopent-3-enoic acid represents an unexplored molecule with the potential to be a valuable tool for neuroscience research and a lead compound for drug development. Its rigid, unsaturated structure may confer a unique pharmacological profile, possibly leading to subtype-selective modulation of the GABAergic system. The systematic investigation outlined in this guide, from in silico modeling to in vivo behavioral studies, provides a clear roadmap for uncovering its biological significance. The insights gained from such studies will not only elucidate the specific role of this compound but will also contribute to a broader understanding of how unsaturated amino acids can be leveraged to design novel and selective therapeutics for neurological and psychiatric disorders.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13572516, (3E)-5-Aminopent-3-enoic acid. Retrieved February 16, 2026, from [Link]

- Sieghart, W., & Savic, M. M. (2018). International Union of Basic and Clinical Pharmacology. CVI: The GABAA Receptor Superfamily: A Re-evaluation. Pharmacological Reviews, 70(4), 747–767.

- Watanabe, M., Maemura, K., Kanbara, K., Tamayama, T., & Hayasaki, H. (2002). GABA and GABA receptors in the central nervous system and other organs. International Review of Cytology, 213, 1–47.

- Mayol, L., et al. (2016). Identification of a wild-type amine dehydrogenase from Petrotoga mobilis for the synthesis of (S)-4-aminopentanoic acid. Catalysis Science & Technology, 6(18), 6856-6861.

- Chebib, M., & Johnston, G. A. (1999). The ‘GABA-C’ receptors of the vertebrate retina. Clinical and Experimental Pharmacology and Physiology, 26(11), 937–942.

- Patil, M. D., Grogan, G., Bommarius, A., & Yun, H. (2018). Oxidoreductase-catalyzed Synthesis of Chiral Amines.

-

Cleveland Clinic. (2022, April 25). Gamma-Aminobutyric Acid (GABA). Retrieved February 16, 2026, from [Link]

- Błaszczyk, M., et al. (2024).

- Cooper, J. R., Bloom, F. E., & Roth, R. H. (2003). The Biochemical Basis of Neuropharmacology. Oxford University Press.

- Petroff, O. A. (2002). GABA and glutamate in the human brain. The Neuroscientist, 8(6), 562–573.

-

Brainly.in. (2020, December 20). 5 amino pent 3 enoic acid structure. Retrieved February 16, 2026, from [Link]

-

Błaszczyk, M., et al. (2024, February 6). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. ResearchGate. Retrieved February 16, 2026, from [Link]

- Ben-Ari, Y. (2002). Excitatory actions of gaba during development: the nature of the nurture. Nature Reviews Neuroscience, 3(9), 728–739.

- Bowery, N. G., & Smart, T. G. (2006). GABA and glycine as neurotransmitters: a brief history. British Journal of Pharmacology, 147(S1), S109–S119.

-

Wikipedia. (2023, November 28). GABA analogue. Retrieved February 16, 2026, from [Link]

-

National Center for Biotechnology Information. (2023, February 18). GABA Receptor. StatPearls. Retrieved February 16, 2026, from [Link]

-

Wikipedia. (2023, October 28). GABA receptor agonist. Retrieved February 16, 2026, from [Link]

Sources

- 1. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. The role of GABA neurotransmitter in the human central nervous system, physiology, and pathophysiology [scielo.org.mx]

- 4. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. GABA receptor agonist - Wikipedia [en.wikipedia.org]

- 7. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Amino Acid Neurotransmitters (Section 1, Chapter 13) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 9. Amino Acids that Play an Important Role in the Functioning of the Nervous System Review | ClinicSearch [clinicsearchonline.org]

- 10. selleckchem.com [selleckchem.com]

- 11. GABA analogue - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. (3E)-5-Aminopent-3-enoic acid | C5H9NO2 | CID 13572516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. brainly.in [brainly.in]

Navigating the Unknown: A Technical Safety Guide for (E)-5-aminopent-3-enoic Acid (CAS 102845-64-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety and handling framework for (E)-5-aminopent-3-enoic acid, a compound for which detailed, publicly available safety data is limited. In the absence of a formal Safety Data Sheet (SDS), this document employs a precautionary approach, drawing upon the compound's chemical structure, data from analogous substances, and established principles of laboratory safety. The information herein is intended to empower researchers to conduct risk assessments and implement safe handling protocols.

Section 1: Chemical Identification

(E)-5-aminopent-3-enoic acid is an unsaturated aminocarboxylic acid. Its unique structure, featuring both an amine and a carboxylic acid group, suggests amphoteric properties, while the carbon-carbon double bond introduces potential for reactivity.

| Identifier | Value | Source |

| CAS Number | 102845-64-7 | [1] |

| IUPAC Name | (E)-5-aminopent-3-enoic acid | [2] |

| Molecular Formula | C5H9NO2 | [2][3] |

| Molecular Weight | 115.13 g/mol | [2][3] |

| Synonyms | (3E)-5-Aminopent-3-enoic acid, 5-Aminopent-3-enoic acid | [2] |

Chemical Structure:

Caption: 2D structure of (E)-5-aminopent-3-enoic acid.

Section 2: Hazard Identification (Inferred)

Due to the absence of specific toxicological data, a provisional hazard assessment is necessary, based on the compound's functional groups. Amino acids are generally considered to have low toxicity[4]. However, the presence of both acidic and basic moieties, along with an unsaturated bond, warrants a cautious approach.

Provisional GHS Classification:

Based on the Globally Harmonized System (GHS) principles, compounds with similar functional groups can cause skin and eye irritation[5][6]. Therefore, it is prudent to handle (E)-5-aminopent-3-enoic acid as a potential irritant.

-

Skin Corrosion/Irritation: Category 2 (Suspected)

-

Serious Eye Damage/Eye Irritation: Category 2A (Suspected)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation - Suspected, particularly as a dust)

Potential Health Effects:

-

Eye Contact: May cause irritation, redness, and pain.

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.

-

Inhalation: Inhalation of dust may irritate the respiratory tract.

-

Ingestion: While specific data is unavailable, ingestion of large amounts may cause gastrointestinal upset. Similar compounds have been classified as harmful if swallowed.

Caption: Inferred routes of exposure and potential health effects.

Section 3: First-Aid Measures

In the event of exposure, follow these standard first-aid protocols, derived from safety guidelines for similar chemical compounds[7].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash before reuse. If skin irritation occurs, seek medical advice.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Section 4: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: No specific limitations are known.

-

Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective gear to prevent contact with skin and eyes.

Section 5: Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment (PPE) as detailed in Section 7. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid raising dust.

Section 6: Handling and Storage

Safe Handling:

-

Handle in a well-ventilated place, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE).

-

Avoid contact with skin, eyes, and clothing.

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.

Storage Conditions:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

Caption: Recommended laboratory workflow for handling the compound.

Section 7: Exposure Controls and Personal Protection

Given the lack of specific exposure limits, a conservative approach to exposure control is essential.

-

Engineering Controls: A certified chemical fume hood is the primary engineering control to minimize inhalation exposure. Eyewash stations and safety showers should be readily available.

-

Personal Protective Equipment (PPE):

| Operation | Eye/Face Protection | Hand Protection | Skin and Body Protection |

| Weighing/Transfer | Safety glasses with side-shields | Nitrile rubber gloves | Lab coat |

| Solution Preparation | Chemical safety goggles | Nitrile rubber gloves | Lab coat |

| Heating/Reaction | Chemical safety goggles and/or face shield | Nitrile rubber gloves | Lab coat, consider apron |

Section 8: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Solid (assumed) | - |

| Melting Point | 166-167 °C | [3] |

| Boiling Point | 288.8 ± 28.0 °C (Predicted) | [3] |

| Density | 1.117 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 3.91 ± 0.10 (Predicted) | [3] |

| XLogP3 | -3 | [2] |

| Topological Polar Surface Area | 63.3 Ų | [2] |

Section 9: Stability and Reactivity (Predicted)

-

Reactivity: The compound contains both an amine and a carboxylic acid, which can react with each other. The double bond may undergo addition reactions.

-

Chemical Stability: Expected to be stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Thermal decomposition may lead to the formation of carbon oxides and nitrogen oxides.

Section 10: Toxicological Information (Data Gap Analysis)

A thorough search of available literature and databases did not yield specific toxicological studies for (E)-5-aminopent-3-enoic acid. The toxicological properties have not been fully investigated[7][8]. The provisional hazard assessment in Section 2 is based on chemical analogy. The lack of empirical data necessitates that this compound be handled with the utmost care, assuming it to be potentially hazardous until proven otherwise.

Conclusion

(E)-5-aminopent-3-enoic acid is a research chemical with an incomplete safety profile. This guide provides a foundational framework for its safe handling, based on its chemical properties and analogies to similar compounds. All laboratory personnel must be trained on these potential hazards and handling procedures before working with this substance. It is imperative to treat this compound as potentially hazardous and to use appropriate engineering controls and personal protective equipment at all times.

References

-

ChemBK. (n.d.). (E)-5-Aminopent-3-enoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13572516, (3E)-5-Aminopent-3-enoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53905548, 5-Aminopent-3-enoic acid. Retrieved from [Link]

-

XiXisys. (2025, October 19). GHS 11 (Rev.11) SDS Word 下载CAS: 102845-64-7 Name. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). (3E)-2-amino-3-pentenoic acid. Retrieved from [Link]

-

ABCR. (2022, January 15). Safety Data Sheet. Retrieved from [Link]

-

Agilent Technologies. (2024, December 27). Safety Data Sheet: Amino Acid Standard. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

-

ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. (3E)-5-Aminopent-3-enoic acid | C5H9NO2 | CID 13572516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Pentenoic acid, 5-amino-, (3E)- | 102845-64-7 [chemicalbook.com]

- 4. carlroth.com [carlroth.com]

- 5. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GHS Classification Search Tool | GHS Hazard Classification Search | Chemical Classification and Labelling Search [chemradar.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

difference between GABA and (3E)-5-aminopent-3-enoic acid structure

An In-depth Technical Guide to the Structural Divergence of GABA and (3E)-5-aminopent-3-enoic Acid

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter within the mammalian central nervous system (CNS), playing a pivotal role in reducing neuronal excitability.[1][2][3] Its widespread influence has made the GABAergic system a primary target for therapeutic intervention in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[4][5] The development of GABA analogues—molecules that mimic or modulate the action of GABA—is a cornerstone of neuropharmacology. These analogues allow researchers to probe the intricate conformational requirements of GABA receptors and to design novel therapeutics with enhanced specificity and efficacy.

This technical guide provides a detailed comparative analysis of GABA and a specific, conformationally restricted analogue, (3E)-5-aminopent-3-enoic acid. We will dissect their structural distinctions at the molecular level, explore the profound implications of these differences on their physicochemical properties and biological activity, and provide validated experimental protocols for their study.

Part 1: The Archetype - GABA (4-Aminobutanoic Acid)

GABA is a simple, flexible molecule characterized by a four-carbon aliphatic chain.[6][7][8] Its structure is defined by two key functional groups: a primary amine (–NH₂) at the gamma (γ) or C4 position and a carboxylic acid (–COOH) at the C1 position.[9] This arrangement is critical for its biological function.

Molecular Structure and Conformational Flexibility

The single bonds throughout GABA's carbon backbone permit a high degree of rotational freedom. This flexibility allows GABA to adopt numerous conformations in solution, from folded to fully extended. This conformational plasticity is believed to be a key reason for its ability to bind to and activate multiple, distinct classes of receptors, namely the ionotropic GABA-A and metabotropic GABA-B receptors.[10][11][12] However, this flexibility also presents a challenge for designing receptor-subtype-specific drugs, as the precise "active conformation" for each receptor type is not inherent to the molecule itself but is adopted upon binding.

Caption: Chemical structure of GABA.

Biological Role

GABA's primary function is to mediate inhibitory neurotransmission. It is synthesized in presynaptic neurons from glutamate by the enzyme glutamate decarboxylase (GAD).[8] Upon release into the synaptic cleft, GABA binds to its receptors on postsynaptic neurons.

-

GABA-A Receptors: These are ligand-gated ion channels that are permeable to chloride ions (Cl⁻).[10] GABA binding opens the channel, leading to an influx of Cl⁻, which hyperpolarizes the neuron and makes it less likely to fire an action potential.[11]

-

GABA-B Receptors: These are G-protein-coupled receptors (GPCRs) that, upon activation, indirectly modulate K⁺ and Ca²⁺ channels, leading to a slower but more prolonged inhibitory effect.[5][10]

Part 2: The Analogue - (3E)-5-Aminopent-3-enoic Acid

(3E)-5-aminopent-3-enoic acid is a GABA analogue designed to have reduced conformational freedom. Its structure provides valuable insights into the spatial requirements of GABA receptor binding pockets.

Molecular Structure and Conformational Rigidity

This molecule differs from GABA in three critical aspects:

-

Extended Carbon Backbone: It possesses a five-carbon chain (a pentenoic acid derivative) instead of GABA's four-carbon chain.[13][14]

-

Unsaturation: A carbon-carbon double bond is introduced between the C3 and C4 positions.[15]

-

Defined Stereochemistry: The (3E) designation specifies a trans geometry across the double bond. This means the higher-priority substituents on each carbon of the double bond are on opposite sides. This geometric constraint locks the carbon backbone into a more extended and rigid conformation compared to the flexible GABA molecule.

This rigidity fixes the relative positions of the terminal amino and carboxyl groups, making it a useful tool for mapping the pharmacophore of GABA receptors.

Caption: Structure of (3E)-5-aminopent-3-enoic acid.

Part 3: Comparative Structural Analysis

The fundamental differences between these two molecules dictate their potential biological interactions. A direct comparison highlights the constraints imposed by the additional carbon and the double bond.

Data Presentation: Physicochemical Properties

| Property | GABA (4-Aminobutanoic Acid) | (3E)-5-Aminopent-3-enoic Acid |

| IUPAC Name | 4-aminobutanoic acid[1][16] | (3E)-5-aminopent-3-enoic acid[13] |

| Chemical Formula | C₄H₉NO₂[6][7] | C₅H₉NO₂[13][15] |

| Molecular Weight | 103.12 g/mol [1][16] | 115.13 g/mol [13][15] |

| Carbon Chain | 4 carbons (Butanoic) | 5 carbons (Pentenoic) |

| Backbone Saturation | Saturated (all single bonds) | Unsaturated (one C=C double bond) |

| Key Feature | High conformational flexibility | Conformational rigidity due to trans double bond |

Visualization: Direct Structural Comparison

Caption: Side-by-side comparison of GABA and its analogue.

Part 4: Functional Implications of Structural Divergence

The structural modifications in (3E)-5-aminopent-3-enoic acid are not trivial; they fundamentally alter its shape and electronic properties, which in turn influences its interaction with biological targets.

-

Probing Receptor Conformation: The rigid, extended structure of the trans isomer can be used to determine if a particular GABA receptor subtype preferentially binds GABA in an extended conformation. Conversely, the corresponding (Z) or cis isomer, which adopts a more folded shape, can probe for receptors that favor a bent conformation. Studies on related unsaturated GABA analogues have shown that stereochemistry is crucial, with isomers exhibiting different potencies and activities. For instance, research on unsaturated derivatives of 5-aminopentanoic acid revealed that only the (Z) isomers were active as GABA agonists.[17]

-

Receptor Selectivity: By restricting the available conformations, analogues can achieve greater selectivity for one receptor subtype over another. A flexible molecule like GABA can adapt to the binding sites of both GABA-A and GABA-B receptors. A rigid analogue may only fit optimally into one of these sites, thereby acting as a selective agonist or antagonist.

-

Metabolic Stability: The introduction of a double bond can alter the molecule's susceptibility to metabolic enzymes. For example, GABA transaminase, the primary enzyme responsible for GABA degradation, may exhibit a different binding affinity and catalytic efficiency for (3E)-5-aminopent-3-enoic acid compared to GABA.

Part 5: Experimental Protocols

To quantitatively assess the functional consequences of these structural differences, standardized biochemical and pharmacological assays are employed.

Experimental Protocol 1: Synthesis of (3E)-5-Aminopent-3-enoic Acid

The synthesis of unsaturated amino acids often involves multi-step pathways. A plausible generalized route is outlined below, based on established organic chemistry principles.

Objective: To synthesize (3E)-5-aminopent-3-enoic acid from commercially available starting materials.

Methodology:

-

Step 1: Wittig Reaction for C=C Bond Formation.

-

React an appropriate phosphonium ylide, such as (3-carboxypropyl)triphenylphosphonium bromide, with a protected amino-acetaldehyde derivative (e.g., N-Boc-aminoacetaldehyde).

-

The Wittig reaction is known to produce a mixture of (E) and (Z) isomers. The reaction conditions (solvent, base, temperature) can be optimized to favor the formation of the desired (E) isomer.

-

-

Step 2: Isomer Separation.

-

The resulting mixture of (E) and (Z) isomers of the protected aminopentenoic acid is separated using column chromatography on silica gel. The difference in polarity and shape between the cis and trans isomers allows for their effective separation.

-

-

Step 3: Deprotection.

-

The purified (E) isomer, still containing the protecting group on the amine (e.g., a Boc group), is subjected to deprotection. For a Boc group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

-

Step 4: Purification and Characterization.

-

The final product, (3E)-5-aminopent-3-enoic acid, is purified, often by recrystallization or ion-exchange chromatography.

-

The structure and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). The coupling constant between the vinyl protons in ¹H-NMR is a definitive indicator of the (E) stereochemistry (typically >12 Hz).

-

Caption: Generalized synthesis workflow.

Experimental Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of GABA and (3E)-5-aminopent-3-enoic acid for GABA-A receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize rat or bovine cerebral cortex tissue in a buffered sucrose solution.

-

Perform differential centrifugation to isolate the crude synaptic membrane fraction, which is rich in GABA-A receptors.

-

Wash the membranes repeatedly to remove endogenous GABA. Resuspend the final pellet in assay buffer.

-

-

Binding Incubation:

-

In a series of tubes, combine the synaptic membrane preparation, a fixed concentration of a high-affinity GABA-A receptor radioligand (e.g., [³H]muscimol), and increasing concentrations of the unlabeled test compound (either GABA or (3E)-5-aminopent-3-enoic acid).

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-radioactive agonist like GABA).

-

Incubate the mixture at 4°C for a defined period (e.g., 30 minutes) to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand, while the unbound radioligand passes through.

-

Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials with scintillation fluid.

-

Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

Conclusion

The distinction between GABA and (3E)-5-aminopent-3-enoic acid provides a compelling example of how subtle changes in chemical architecture can lead to significant functional consequences. While GABA's inherent flexibility allows it to serve as a universal inhibitory neurotransmitter, the conformational rigidity of its unsaturated analogue offers a powerful tool for dissecting the specific structural requirements of its diverse receptor targets. The extended, planar geometry imposed by the (3E) double bond restricts the spatial orientation of the crucial amino and carboxyl pharmacophores, transforming the molecule from a general agonist into a specific molecular probe. Understanding these structure-activity relationships is fundamental to the field of medicinal chemistry and is essential for the rational design of next-generation therapeutics that can selectively modulate the GABAergic system with greater precision and fewer side effects.

References

-

Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Expert Opinion on Investigational Drugs, 6(10), 1319-1325. [Link][4][5]

-

PubMed. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. National Center for Biotechnology Information. [Link]

-

Stenutz, R. (n.d.). 4-aminobutanoic acid. Glycosciences.de. Retrieved from [Link][6]

-

National Center for Biotechnology Information. (n.d.). (3E)-5-Aminopent-3-enoic acid. PubChem. Retrieved from [Link][13]

-

National Center for Biotechnology Information. (n.d.). Gamma-Aminobutyric Acid. PubChem. Retrieved from [Link][1]

-

PubMed. (1998). Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Chemical structure of GABA. Retrieved from [Link][2]

-

ResearchGate. (n.d.). Conformations of cyclic analogues of GABA. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Aminobutanoic acid. NIST Chemistry WebBook. Retrieved from [Link][7]

-

Siegel, G. J., Agranoff, B. W., Albers, R. W., et al., editors. (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link][11]

-

PubMed. (2011). 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase. National Center for Biotechnology Information. [Link][12]

-

National Institute of Standards and Technology. (n.d.). 4-Aminobutanoic acid. NIST. Retrieved from [Link]

-

PubMed. (1979). GABA analogues: conformational analysis of effects on [3H]GABA binding to postsynaptic receptors in human cerebellum. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). GABA and its conformationally restricted analogues. Retrieved from [Link]

-

Brainly.in. (2020). 5 amino pent 3 enoic acid structure. Retrieved from [Link][15]

-

National Center for Biotechnology Information. (n.d.). 4-Aminobutanoic acid;2-aminopentanoic acid. PubChem. Retrieved from [Link]

-

ChemBK. (n.d.). (E)-5-Aminopent-3-enoic acid. Retrieved from [Link]

-

Exposome-Explorer. (n.d.). gamma-Aminobutyric acid (Compound). Retrieved from [Link][9]

-

National Center for Biotechnology Information. (n.d.). 5-Aminopent-3-enoic acid. PubChem. Retrieved from [Link][14]

-

ResearchGate. (n.d.). Revised route for the synthesis of 3-amino-2-methyl-5E-octenoic acid 4. Retrieved from [Link]

-

Next Peptide. (n.d.). (E)-5-Aminopent-3-enoic acid. Retrieved from [Link]

-

ResearchGate. (1985). Synthesis of Analogues of GABA. XIV. Synthesis and Activity of Unsaturated Derivatives of 5-Aminopentanoic Acid (d-Aminovaleric Acid). Retrieved from [Link][17]

-

MDPI. (2025). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

-

Nature. (2022). Structural basis of GABA reuptake inhibition. Retrieved from [Link][3]

Sources

- 1. Gamma-Aminobutyric Acid | C4H9NO2 | CID 119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-aminobutanoic acid [stenutz.eu]

- 7. 4-Aminobutanoic acid [webbook.nist.gov]

- 8. GABA - Wikipedia [en.wikipedia.org]

- 9. Exposome-Explorer - gamma-Aminobutyric acid (Compound) [exposome-explorer.iarc.fr]

- 10. GABA receptor agonists, antagonists and modulators [hellobio.com]

- 11. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (3E)-5-Aminopent-3-enoic acid | C5H9NO2 | CID 13572516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 5-Aminopent-3-enoic acid | C5H9NO2 | CID 53905548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. brainly.in [brainly.in]

- 16. GABA, Inhibitory neurotransmitter (CAS 56-12-2) | Abcam [abcam.com]

- 17. researchgate.net [researchgate.net]

(3E)-5-Aminopent-3-enoic Acid: A Stereochemical Probe for GABA Receptor Conformation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of (3E)-5-aminopent-3-enoic acid, a conformationally restricted analogue of γ-aminobutyric acid (GABA). Synthesized as part of a broader investigation into the structure-activity relationships at GABA receptors, the primary role of the (3E) isomer has been established as a crucial, yet inactive, stereochemical control. Its inactivity as a GABA agonist, in stark contrast to its corresponding (3Z) isomer, has provided valuable insights into the conformational requirements for ligand binding and activation of GABA receptors. This guide will delve into the synthesis, mechanism of action (or lack thereof), and the key experimental protocols used to elucidate the pharmacological profile of this compound, offering a valuable resource for researchers in neuroscience and drug development.

Introduction: The Quest for GABAergic Modulation

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a pivotal role in regulating neuronal excitability. The physiological actions of GABA are primarily mediated by two major classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. Given their central role in maintaining the balance between neuronal excitation and inhibition, GABA receptors are significant targets for therapeutic intervention in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.

The development of GABA analogues has been a cornerstone of neuroscience research, aimed at dissecting the pharmacology of GABA receptors and developing novel therapeutics. A key strategy in this endeavor is the design of conformationally restricted analogues. By limiting the rotational freedom of the GABA backbone, these molecules can probe the specific spatial arrangements required for receptor binding and activation. (3E)-5-aminopent-3-enoic acid emerged from such investigations as a tool to understand the geometric constraints of the GABA-A receptor's agonist binding site.

The Role of (3E)-5-Aminopent-3-enoic Acid: A Tale of Two Isomers

The central thesis of this guide revolves around the stereochemical specificity of the GABA receptor. The double bond in the carbon backbone of 5-aminopent-3-enoic acid gives rise to two geometric isomers: the (3E) or trans isomer and the (3Z) or cis isomer.

A pivotal study by Allan and colleagues in 1985 systematically synthesized and evaluated both (E) and (Z) isomers of unsaturated derivatives of 5-aminopentanoic acid for their activity at GABA receptors. The key finding of this research was that only the (Z) isomers were active as GABA agonists . This discovery unequivocally established the role of (3E)-5-aminopent-3-enoic acid as an inactive analogue .

This lack of agonist activity is not a failure of the compound, but rather its defining and most valuable characteristic from a scientific perspective. It serves as a negative control, demonstrating that a specific, folded conformation, approximated by the (Z) isomer, is essential for agonist activity at the GABA-A receptor. The extended conformation of the (3E) isomer is not conducive to productive binding and receptor activation.

While its inactivity at the GABA-A receptor agonist site is well-established, a comprehensive understanding of its potential interactions with other components of the GABAergic system is necessary. A related compound, (Z)-5-aminopent-2-enoic acid, has been shown to possess GABAB receptor antagonist and weak GABAA receptor agonist properties[1]. This raises the possibility that (3E)-5-aminopent-3-enoic acid could have activity at other GABA-related targets, although such findings have not been reported in the literature to date.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C5H9NO2 | PubChem[2] |

| Molecular Weight | 115.13 g/mol | PubChem[2] |

| IUPAC Name | (3E)-5-aminopent-3-enoic acid | PubChem[2] |

| CAS Number | 102845-64-7 | ChemBK[3] |

| Synonyms | (E)-5-aminopent-3-enoic acid | PubChem[2] |

Synthesis of (3E)-5-Aminopent-3-enoic Acid

Representative Synthetic Pathway

The synthesis would likely start from a commercially available precursor that can be elaborated to introduce the amine and carboxylic acid functionalities with the desired stereochemistry of the double bond. One possible approach could involve:

-

Wittig or Horner-Wadsworth-Emmons Reaction: To establish the E-configured double bond. This would involve reacting a suitable phosphorus ylide with an aldehyde.

-

Functional Group Interconversion: Conversion of existing functional groups to the desired amine and carboxylic acid. This could involve steps like reduction of a nitrile or azide to an amine, and hydrolysis of an ester to a carboxylic acid.

-

Protecting Group Strategy: The use of protecting groups for the amine and carboxylic acid functionalities would be crucial to prevent unwanted side reactions during the synthetic sequence.

Experimental Protocols for Pharmacological Characterization

To rigorously define the role of (3E)-5-aminopent-3-enoic acid as an inactive GABA analogue, a series of well-established experimental protocols are employed. These assays are designed to assess the compound's ability to bind to and modulate the function of key components of the GABAergic system.

GABA-A Receptor Binding Assay

This assay determines the affinity of a compound for the GABA-A receptor. It typically involves the use of a radiolabeled ligand that is known to bind to a specific site on the receptor.

Objective: To determine the binding affinity (Ki) of (3E)-5-aminopent-3-enoic acid for the GABA-A receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude synaptic membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer to a specific protein concentration.

-

-

Binding Reaction:

-

In a series of tubes, combine the membrane preparation, a fixed concentration of a radioligand (e.g., [3H]muscimol or [3H]GABA), and varying concentrations of the test compound ((3E)-5-aminopent-3-enoic acid).

-

For determining non-specific binding, a separate set of tubes will contain a high concentration of a known GABA-A agonist (e.g., unlabeled GABA).

-

Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

For (3E)-5-aminopent-3-enoic acid, it is expected that a very high concentration would be required to displace the radioligand, resulting in a high IC50 and Ki value, confirming its low affinity for the GABA-A receptor agonist site.

Electrophysiological Recording of GABA-A Receptor Function

This assay directly measures the functional consequences of a compound's interaction with the GABA-A receptor, which is a ligand-gated chloride ion channel.

Objective: To determine if (3E)-5-aminopent-3-enoic acid can activate or modulate GABA-A receptor-mediated currents.

Methodology:

-

Expression of GABA-A Receptors:

-

Use a heterologous expression system, such as Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293 cells).

-

Inject the oocytes or transfect the cells with cRNA or cDNA encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2).

-

-

Two-Electrode Voltage Clamp (for Xenopus oocytes):

-

Place an oocyte expressing GABA-A receptors in a recording chamber continuously perfused with a physiological saline solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

-

Drug Application:

-

Apply a known concentration of GABA to elicit a baseline chloride current.

-

After washing out the GABA, apply various concentrations of (3E)-5-aminopent-3-enoic acid alone to test for agonist activity.

-

To test for modulatory activity, co-apply (3E)-5-aminopent-3-enoic acid with a sub-maximal concentration of GABA.

-

-

Data Analysis:

-

Measure the amplitude of the current elicited by each compound or combination of compounds.

-

For agonist testing, construct a concentration-response curve to determine the EC50 (the concentration that elicits a half-maximal response).

-

For modulation testing, compare the current in the presence of GABA alone to the current in the presence of GABA and the test compound.

-

In the case of (3E)-5-aminopent-3-enoic acid, it is anticipated that it will not elicit a current when applied alone and will not significantly modulate the current elicited by GABA, confirming its lack of functional activity at the GABA-A receptor.

GABA Transporter (GAT) Uptake Assay

This assay assesses the ability of a compound to inhibit the reuptake of GABA from the extracellular space.

Objective: To determine if (3E)-5-aminopent-3-enoic acid inhibits GABA transporters.

Methodology:

-

Cell Culture:

-

Use a cell line stably expressing a specific GABA transporter subtype (e.g., GAT1, GAT2, GAT3, or BGT1).

-

-

Uptake Assay:

-

Plate the cells in a multi-well plate.

-

Pre-incubate the cells with varying concentrations of (3E)-5-aminopent-3-enoic acid or a known GAT inhibitor (e.g., tiagabine for GAT1).

-

Initiate the uptake by adding a fixed concentration of radiolabeled GABA (e.g., [3H]GABA).

-

Incubate for a short period to allow for GABA uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of GABA uptake at each concentration of the test compound.

-

Determine the IC50 value from the concentration-inhibition curve.

-

GABA Transaminase (GABA-T) Activity Assay

This assay measures the ability of a compound to inhibit the enzyme responsible for GABA catabolism.

Objective: To determine if (3E)-5-aminopent-3-enoic acid inhibits GABA-T activity.

Methodology:

-

Enzyme Source:

-

Use purified GABA-T or a tissue homogenate rich in the enzyme (e.g., from brain).

-

-

Enzymatic Reaction:

-

In a multi-well plate, combine the enzyme, the substrates (GABA and α-ketoglutarate), and varying concentrations of (3E)-5-aminopent-3-enoic acid or a known GABA-T inhibitor (e.g., vigabatrin).

-

The activity of GABA-T is often measured using a coupled enzyme assay where the product, succinic semialdehyde, is converted by succinic semialdehyde dehydrogenase (SSADH), leading to the reduction of NADP+ to NADPH.

-

Monitor the increase in NADPH absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction at each concentration of the test compound.

-

Determine the percentage of inhibition and the IC50 value.

-

Data Presentation and Interpretation

The expected outcome of the aforementioned assays for (3E)-5-aminopent-3-enoic acid is a lack of significant activity at the GABA-A receptor agonist site. The data would be presented as follows:

Table 1: Pharmacological Profile of (3E)-5-Aminopent-3-enoic Acid at GABAergic Targets

| Assay | Target | Parameter | Result for (3E)-5-aminopent-3-enoic acid |

| Radioligand Binding | GABA-A Receptor | Ki (µM) | > 1000 (predicted) |

| Electrophysiology | GABA-A Receptor | EC50 (µM) | Inactive (predicted) |

| GABA Uptake | GABA Transporters | IC50 (µM) | To be determined |

| Enzyme Activity | GABA Transaminase | IC50 (µM) | To be determined |

The high Ki and lack of an EC50 value in the GABA-A receptor assays would provide strong evidence for its inactivity as a direct agonist. The results from the GAT and GABA-T assays would complete the pharmacological profile, indicating whether the compound has any other effects within the GABAergic system.

Visualization of Key Concepts

GABAergic Synapse and the Role of Analogues

Caption: The GABAergic synapse and the differential actions of (3Z) and (3E) isomers.

Experimental Workflow for Pharmacological Characterization

Caption: Workflow for the comprehensive pharmacological profiling of the compound.

Conclusion: The Importance of Inactivity in Drug Design

The study of (3E)-5-aminopent-3-enoic acid provides a compelling example of how a pharmacologically inactive compound can yield profound scientific insights. Its primary role as a GABA analogue is that of a stereochemical control, which, through its lack of agonist activity, has helped to define the conformational requirements of the GABA-A receptor's agonist binding site. This knowledge is invaluable for the rational design of new, more potent, and selective GABAergic modulators. While its own therapeutic potential may be limited, the lessons learned from (3E)-5-aminopent-3-enoic acid continue to inform the field of neuroscience and drug discovery. Future research could explore its potential activity at other GABA-related targets to provide an even more complete picture of this informative molecule.

References

-

Allan, R. D., Dickenson, H. W., Johnston, G. A. R., Kazlauskas, R., & Tran, H. W. (1985). Synthesis of Analogues of GABA. XIV. Synthesis and Activity of Unsaturated Derivatives of 5-Aminopentanoic Acid (δ-Aminovaleric Acid). Australian Journal of Chemistry, 38(11), 1651-1656. [Link]

-

Chebib, M., & Johnston, G. A. R. (1999). The ‘ABC’ of GABA receptors: a brief review. Clinical and Experimental Pharmacology and Physiology, 26(11), 937-940. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13572516, (3E)-5-Aminopent-3-enoic acid. Retrieved February 17, 2026, from [Link].

-

Johnston, G. A. R. (1996). GABAA receptor pharmacology. Pharmacology & Therapeutics, 69(3), 173-198. [Link]

-

Berthelot, P., Vaccher, C., Musad, A., Flouquet, N., Debaert, M., & Rigo, B. (1988). GABAB receptor antagonist and GABAA receptor agonist properties of a delta-aminovaleric acid derivative, Z-5-aminopent-2-enoic acid. Neuroscience Letters, 86(3), 351-355. [Link]

-

ChemBK. (n.d.). (E)-5-Aminopent-3-enoic acid. Retrieved February 17, 2026, from [Link]

Sources

(3E)-5-Aminopent-3-enoic Acid: A Conformationally Restricted GABA Analogue for Advanced Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic design of conformationally restricted analogues of endogenous ligands represents a cornerstone of modern medicinal chemistry. By limiting the rotational freedom of a flexible molecule, researchers can enforce a specific bioactive conformation, potentially leading to enhanced potency, receptor subtype selectivity, and improved pharmacokinetic profiles. This guide focuses on (3E)-5-aminopent-3-enoic acid, a structurally constrained analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2][3] Due to a scarcity of direct experimental data on this specific molecule, this paper synthesizes information from related compounds and foundational chemical principles to provide a comprehensive theoretical and practical framework. We will explore its structural and conformational properties, propose a viable synthetic route, and detail its potential applications in neuroscience drug discovery, supported by protocols for its evaluation as a GABA receptor ligand.

Introduction: The Rationale for Conformational Restriction in GABA Analogues

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter responsible for reducing neuronal excitability throughout the CNS.[1][4] It counterbalances the excitatory neurotransmitter glutamate, and this delicate equilibrium is crucial for healthy brain function.[1][5] Dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and insomnia.[1][3][6]

GABA itself is a highly flexible molecule, capable of adopting numerous conformations in solution. However, it is hypothesized that only a specific subset of these conformations is responsible for binding to its various receptor subtypes (e.g., GABA-A, GABA-B).[3] This principle is the driving force behind the development of conformationally restricted analogues. By incorporating rigid structural elements, such as double bonds or cyclic systems, chemists can "lock" the molecule into a shape that more closely mimics the bioactive conformation.[7] This strategy can lead to:

-

Increased Potency: A higher population of molecules in the active conformation leads to more efficient receptor binding.

-

Enhanced Selectivity: A rigid structure may fit preferentially into the binding pocket of one receptor subtype over another.

-

Improved Pharmacokinetics: Rigidity can influence properties like membrane permeability and metabolic stability.

(3E)-5-aminopent-3-enoic acid serves as an excellent case study. Its trans (E) double bond introduces a planar constraint in the carbon backbone, significantly reducing the molecule's conformational flexibility compared to the parent GABA molecule. This guide will dissect the implications of this structural feature from synthesis to potential biological function.

Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its basic properties. (3E)-5-aminopent-3-enoic acid is an unsaturated amino acid with the following key characteristics.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | PubChem |

| Molecular Weight | 115.13 g/mol | PubChem |

| IUPAC Name | (3E)-5-aminopent-3-enoic acid | PubChem |

| Synonyms | (E)-5-aminopent-3-enoic acid | PubChem |

Conformational Analysis: The Impact of the Trans-Double Bond

The defining structural feature of (3E)-5-aminopent-3-enoic acid is the C3-C4 trans-double bond. This element imposes a planar geometry on the atoms C2 through C5 and restricts rotation around the C3-C4 bond, which is the most flexible bond in the parent GABA molecule. The conformational landscape is therefore primarily determined by rotation around the C2-C3 and C4-C5 single bonds.

The stability of conformations in unsaturated acyclic systems is governed by a combination of steric hindrance and electronic effects, such as hyperconjugation (σ-π* interactions).[5][8][9] For (3E)-5-aminopent-3-enoic acid, the preferred conformations will seek to minimize steric clashes between the terminal amine and carboxylic acid groups while optimizing stabilizing electronic interactions.

-